6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-5-8-3-7(4-10)13-9(8)12-6(2)11-5/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKSRMVQLTUVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=NC(=N1)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps and Reagents
Synthesis of α-Chloromethyl Ketone :
- Starting Material : Methyl 4-formylbenzoate or similar carbonyl-containing precursors.
- Wittig Reaction : Reaction with triphenylphosphonium ylides to form α,β-unsaturated ketones.
- Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) converts unsaturated ketones to saturated intermediates.
- Chlorination : Treatment with POCl₃ or Cl₂ in the presence of a base (e.g., pyridine) yields α-chloromethyl ketones.
Cyclization with Pyrimidine :
Halogenation and Nucleophilic Substitution
Introducing the bromomethyl group typically involves replacing chlorine or hydroxyl groups via nucleophilic substitution.
Chlorine-to-Bromine Exchange
- Chloride Intermediate : Bromination of 2,4-dichlorofuro[2,3-d]pyrimidine derivatives.
- Reagents : NaBr or HBr in polar aprotic solvents (e.g., DMF) under reflux.
- Selectivity : Steric hindrance and electronic effects favor bromination at the methyl position.
| Substrate | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 2,4-Dichlorofuro[2,3-d]pyrimidine | NaBr, DMF, 80°C, 12h | 60–80% | |
| α-Chloromethyl Ketone | HBr, acetic acid, reflux | 70–85% |
Multi-Step Synthesis via α-Chloromethyl Ketones
A 10-step sequence reported for analogs provides a template for synthesizing the target compound:
- Step 1–3 : Formation of α-chloromethyl ketone from methyl 4-formylbenzoate.
- Step 4–5 : Condensation with 2,4-diamino-6-hydroxypyrimidine to form the furo[2,3-d]pyrimidine core.
- Step 6–10 : Bromination and purification.
| Step | Action | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Wittig Reaction | Ph₃P=CH–R, NaH, DMSO/THF | 50–70% |
| 2 | Hydrogenation | H₂, Pd/C, EtOH | 80–90% |
| 3 | Chlorination | POCl₃, pyridine, 110°C | 74% |
| 4 | Cyclization | 2,4-Diaminopyrimidine, DMF | 38% |
| 5–10 | Bromination, Workup, Purification | NaBr, DMF, reflux | 60–80% |
Aza-Wittig Reactions for Ring Formation
Iminophosphoranes generated from triphenylphosphine and hexachloroethane react with isocyanates to form intermediates that cyclize into furo[2,3-d]pyrimidinones.
Reaction Pathway
- Iminophosphorane Formation : Triphenylphosphine + hexachloroethane → iminophosphorane.
- Condensation with Isocyanate : Forms iminophosphorane-isocyanate adducts.
- Cyclization : Hydrazine hydrate induces ring closure to furo[2,3-d]pyrimidinones.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Aza-Wittig | Ph₃P, CCl₃CCl₃, Et₃N, RT | 85–88% | |
| Cyclization | Hydrazine hydrate, DMF, RT | 70–75% |
Optimization Strategies
Solvent and Catalyst Selection
Temperature Control
Purification
- Column Chromatography : Silica gel (petroleum ether/ethyl acetate) isolates pure product.
- Recrystallization : EtOAc or MeOH improves crystallinity.
Challenges and Limitations
- Low Yields in Cyclization : Cyclization steps often yield below 40%, requiring large-scale synthesis for practical applications.
- Steric Hindrance : Bromomethyl substitution may face steric challenges, necessitating excess reagents.
- Byproduct Formation : Competing reactions (e.g., over-bromination) require precise stoichiometric control.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclization + Substitution | High regioselectivity, scalable | Multi-step, moderate yields |
| Aza-Wittig | Mild conditions, versatile intermediates | Limited substrate scope |
| Multi-Step Synthesis | Well-established protocols | Time-consuming, toxic reagents |
Chemical Reactions Analysis
6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Cyclization Reactions: Further cyclization can occur, potentially leading to more complex ring systems.
Common reagents used in these reactions include bases, acids, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, furo[2,3-d]pyrimidine derivatives have been investigated for their potential as antibacterial agents against various pathogens, demonstrating promising results in vitro .
Anticancer Properties
The compound has also been studied for its anticancer potential. Some derivatives have shown activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death .
Neuroprotective Effects
Recent studies suggest that certain furo[2,3-d]pyrimidine derivatives can provide neuroprotective effects. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, indicating their potential use in treating neurodegenerative diseases .
Materials Science
Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers. Its bromomethyl group allows for further functionalization and cross-linking reactions, making it suitable for creating advanced materials with tailored properties .
Nanocomposites
In nanotechnology, this compound has been explored for its role in fabricating nanocomposites. By integrating it into polymer matrices, researchers have developed materials with enhanced mechanical strength and thermal stability .
Synthetic Intermediates
Synthesis of Other Compounds
The unique structure of this compound makes it a valuable synthetic intermediate in organic chemistry. It can be utilized in the synthesis of various bioactive molecules and pharmaceuticals through nucleophilic substitution reactions or coupling reactions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated the effectiveness of furo[2,3-d]pyrimidine derivatives against bacterial strains | Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli |
| Anticancer Research | Investigated the effects of derivatives on cancer cell lines | Induced apoptosis in human breast cancer cells with IC50 values below 10 µM |
| Neuroprotective Study | Assessed the impact on neuronal cells under oxidative stress | Reduced cell death by 30% compared to control groups |
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thieno[2,3-d]pyrimidines
- Example: 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrothieno[2,3-d]pyrimidine (CAS: 81401-31-2).
- Key Difference : Replacement of the furan oxygen with sulfur.
- Impact: Increased lipophilicity and altered electronic properties (sulfur’s lower electronegativity vs. oxygen).
Pyrrolo[2,3-d]pyrimidines
Substituent Variations
Halogenated Derivatives
- Example: 4-Chlorothieno[2,3-d]pyrimidine (CAS: 108099-55-4): Chlorine at position 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution. 2-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine (Compound 7 in ): Exhibits cytostatic activity (IC₅₀ ~27 µM).
- Comparison :
- Bromomethyl vs. chloro: Bromine’s larger size and better leaving-group ability may enhance reactivity in alkylation reactions.
- Methyl groups at 2 and 4 in the target compound reduce electrophilicity compared to chlorinated analogs.
Functionalized Side Chains
- Example :
- Comparison :
- Bromomethyl in the target compound offers a versatile handle for further functionalization (e.g., coupling with nucleophiles).
Cytostatic Effects
- The bromomethyl group in the target compound may offer similar reactivity but requires empirical validation.
Physicochemical Properties
| Property | Target Compound | Thieno Analog (CAS: 81401-31-2) | 4-Chloro Derivative (CAS: 108099-55-4) |
|---|---|---|---|
| Molecular Weight | 275.17 | 275.17 | 263.54 |
| LogP (Predicted) | ~2.6 | ~3.1 (higher lipophilicity) | ~2.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
Biological Activity
6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant studies that highlight its pharmacological properties.
- Molecular Formula : C9H11BrN2O
- Molecular Weight : 324.01 g/mol
- CAS Number : 78304-55-9
The compound's structure includes a furo[2,3-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of the bromomethyl group enhances its reactivity and potential for biological interaction.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a related class of compounds demonstrated effectiveness against various bacterial strains through molecular docking studies that revealed strong binding affinities to DNA-gyrase, an essential enzyme for bacterial DNA replication .
Antitumor Activity
The furochromene derivatives have shown promise in antitumor research. They are believed to inhibit cell proliferation and induce apoptosis in cancer cells. A study highlighted the potential of furochromenopyrimidine derivatives in targeting specific cancer pathways, making them candidates for further investigation in oncology .
Anti-inflammatory and Analgesic Effects
Compounds derived from the furo[2,3-d]pyrimidine structure have been reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .
Neuroprotective Effects
Some studies have suggested that derivatives of this compound may also exhibit neuroprotective effects, potentially reducing β-amyloid accumulation associated with Alzheimer's disease. This area of research is particularly promising as it opens avenues for developing therapeutic agents for neurodegenerative disorders .
Study 1: Antimicrobial Efficacy
In a comparative study of various furochromene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control groups, suggesting potent antimicrobial activity.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | E. coli |
| Control | 10 | E. coli |
Study 2: Antitumor Activity Assessment
A study assessing the cytotoxicity of various furochromene derivatives on human cancer cell lines found that the compound induced apoptosis in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Q & A
Q. Answer :
- Core Heterocycle : The fused furopyrimidine scaffold enhances DNA intercalation and topoisomerase inhibition, as seen in structurally related cytostatic agents .
- Bromomethyl Group : Acts as an alkylating agent, enabling covalent binding to cysteine residues in target proteins (e.g., tubulin or kinases) .
- Substituent Effects :
- 2,4-Dimethyl Groups : Improve lipophilicity and membrane permeability, critical for cellular uptake .
- Chlorine vs. Bromine : Bromine’s larger atomic radius increases steric hindrance but enhances electrophilicity, leading to higher reactivity in alkylation reactions compared to chlorine analogs (IC₅₀: 0.8 µM for brominated vs. 30 µM for chlorinated derivatives in HCT116 cells) .
How can contradictory bioactivity data between analogs (e.g., hydroxyl vs. acetylated side chains) be systematically analyzed?
Answer : Contradictions arise from differences in metabolic stability and steric effects:
- Hydroxyl Group Instability : The 5-(2-hydroxyethyl) side chain in compound 6 is prone to oxidation, reducing intracellular bioavailability. Acetylation (e.g., compound 4 ) blocks oxidation, enhancing stability and cytostatic activity (IC₅₀: ~30 µM vs. inactive hydroxyl analog) .
- Methodological Approach :
- Metabolic Profiling : Use liver microsomes to assess oxidation rates of hydroxylated analogs.
- Molecular Dynamics (MD) : Simulate side-chain interactions with target binding pockets to identify steric clashes or hydrogen-bonding disruptions .
What methodologies are recommended for introducing functional groups at the 5- and 6-positions of the furopyrimidine core?
Q. Answer :
- 5-Position Functionalization :
- 6-Position Modification :
How can ADME properties of this compound be evaluated to prioritize lead candidates?
Q. Answer :
- Absorption : Perform Caco-2 cell monolayer assays to measure permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
- Metabolic Stability : Incubate with human liver microsomes (HLM) to calculate half-life (t₁/₂ > 60 min preferred) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
- In Silico Tools : Use SwissADME or ADMET Predictor to estimate logP (optimal range: 2–3) and aqueous solubility .
What advanced strategies are used to resolve structural ambiguities in derivatives (e.g., regioisomers or conformers)?
Q. Answer :
- X-ray Crystallography : Resolve absolute configuration of chiral centers (e.g., 6-bromomethyl group) .
- 2D NMR : Utilize NOESY to distinguish regioisomers based on through-space coupling (e.g., furo[2,3-d] vs. furo[3,2-d] pyrimidines) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with < 5 ppm error .
How can water solubility be improved without compromising bioactivity?
Q. Answer :
- Prodrug Approach : Introduce phosphate or amino acid esters at the 2-methyl group, which hydrolyze in vivo .
- PEGylation : Attach polyethylene glycol (PEG) chains to the bromomethyl group via thioether linkages .
- Co-Crystallization : Use succinic acid or cyclodextrins to form soluble co-crystals .
What computational methods predict the compound’s mechanism of action?
Q. Answer :
- Molecular Docking : Screen against the Protein Data Bank (PDB) to identify potential targets (e.g., thymidylate synthase or EGFR kinase) .
- Pharmacophore Modeling : Align with known alkylating agents to map electrophilic "hotspots" .
- QSAR : Develop models correlating substituent electronegativity with IC₅₀ values using MLR (multiple linear regression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

